4-Fluoro-3-nitrophenylacetic acid

Photopharmacology Photocaging Chromophore Engineering

This disubstituted phenylacetic acid derivative is essential for advanced medicinal chemistry and photopharmacology research. Its unique para-fluoro/meta-nitro pattern enables specific SNAr reactions for macrocyclic peptide synthesis and provides the red-shifted excitation profile critical for low-phototoxicity Zn2+ photocages like DPAdeCageF. It is also a mandatory precursor for electrophilic fluoronitrophenyl warheads in potent, mechanism-based antifolate inhibitors. Mono-substituted analogs cannot replicate this combined reactivity and photophysical performance.

Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol
CAS No. 192508-36-4
Cat. No. B067054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitrophenylacetic acid
CAS192508-36-4
Molecular FormulaC8H6FNO4
Molecular Weight199.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])F
InChIInChI=1S/C8H6FNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
InChIKeyFLCOFHGXMMGYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-nitrophenylacetic Acid (CAS 192508-36-4): Core Identifiers and Structural Context for Procurement


4-Fluoro-3-nitrophenylacetic acid (CAS 192508-36-4) is a disubstituted phenylacetic acid derivative bearing both a fluorine atom at the para position and a nitro group at the meta position relative to the acetic acid moiety. This specific substitution pattern imparts a distinct electronic profile (calculated LogP ≈ 0.98) and a molecular weight of 199.14 g/mol (C8H6FNO4), differentiating it from mono-substituted analogs [1]. It is commercially available as a solid with typical purity specifications of ≥95–97% and is primarily utilized as a versatile synthetic building block in medicinal chemistry and photopharmacology research .

Why 4-Fluoro-3-nitrophenylacetic Acid Cannot Be Interchanged with Common Mono-Substituted Analogs


In procurement for structure-activity relationship (SAR) campaigns or photochemical tool development, substituting 4-fluoro-3-nitrophenylacetic acid with simpler mono-substituted phenylacetic acids (e.g., 3-nitrophenylacetic acid or 4-fluorophenylacetic acid) is not scientifically valid. The presence of both electron-withdrawing groups (-F and -NO2) is essential for enabling specific nucleophilic aromatic substitution (SNAr) reactions and for tuning the chromophore's photophysical properties. Specifically, the fluorine atom confers enhanced metabolic stability and influences molecular conformation, while the nitro group provides a strong electron sink and a critical chromophore for photodecarboxylation mechanisms . Generic replacement with a mono-substituted analog would result in loss of the red-shifted excitation wavelength observed in photocaging applications and would eliminate the reactive handle required for downstream derivatization in folate analogue synthesis [1].

Quantitative Differentiation of 4-Fluoro-3-nitrophenylacetic Acid: Direct Comparative Performance Data


Red-Shifted Excitation Wavelength for Photocaging vs. Unsubstituted m-Nitrophenylacetic Acid

The fluoro-derivative of meta-nitrophenylacetic acid (mNPA), which is 4-fluoro-3-nitrophenylacetic acid, undergoes photodecarboxylation with a quantum yield (Φ) comparable to that of unsubstituted mNPA. Crucially, it uncages at a red-shifted excitation wavelength relative to the unsubstituted parent chromophore. This allows for the use of lower-energy, less phototoxic light for controlled release applications [1].

Photopharmacology Photocaging Chromophore Engineering Chemical Biology

Essential Electrophilic Scaffold for Covalent Enzyme Inhibition vs. Non-Fluorinated Analogues

Derivatives of 4-fluoro-3-nitrophenylacetic acid serve as crucial electrophilic warheads in the design of mechanism-based enzyme inhibitors. In a study of fluoronitrophenyl-substituted folate analogues, the incorporation of the 4-fluoro-3-nitrophenyl group enabled potent inhibition of GAR transformylase (GAR Tfase) and AICAR transformylase. The electrophilic nature of the ring facilitates a covalent interaction with the active site nucleophile or the substrate amine via an SNAr mechanism, which is not possible with non-fluorinated or non-nitrated phenylacetic acid scaffolds [1].

Medicinal Chemistry Enzyme Inhibition Folate Antagonists Cancer Research

Controlled Reactivity in SNAr-Based Macrocyclization vs. Mono-Substituted Building Blocks

The specific electronic configuration of 4-fluoro-3-nitrophenylacetic acid, featuring a fluorine atom ortho to a nitro group, provides a unique reactivity profile for nucleophilic aromatic substitution (SNAr) reactions. This has been exploited in the stereospecific synthesis of β-hydroxy-β-(fluoronitrophenyl)alanines, which are vital components in assembling biologically active cyclic peptides. The fluorine atom acts as a leaving group under controlled conditions, allowing for precise macrocyclization steps that are difficult to achieve with mono-substituted analogues (e.g., 4-fluorophenylacetic acid) which lack the activating nitro group, or with 3-nitrophenylacetic acid, which lacks the fluorine leaving group [1].

Organic Synthesis Peptide Chemistry Macrocyclization Methodology

High-Value Research Applications for 4-Fluoro-3-nitrophenylacetic Acid Based on Empirical Differentiation


Construction of Advanced Zn2+ Photocages (DPAdeCageF) for Biological Delivery

Based on evidence of its red-shifted excitation wavelength [1], 4-fluoro-3-nitrophenylacetic acid is the optimal choice for synthesizing DPAdeCageF, a competitive Zn2+ photocage. This application leverages the compound's ability to uncage at lower-energy light, minimizing phototoxicity in cellular and in vivo studies. Researchers aiming to replicate or improve upon the photophysical properties of DPAdeCageOMe or XDPAdeCage should prioritize this specific fluoro-nitro building block to ensure the desired red-shifted photodecarboxylation profile [1].

Design of Electrophilic Folate Analogues as GAR/AICAR Transformylase Inhibitors

In anticancer drug discovery programs focused on purine biosynthesis inhibition, 4-fluoro-3-nitrophenylacetic acid is a mandatory precursor for introducing the electrophilic fluoronitrophenyl warhead [2]. As demonstrated by Boger et al., this moiety enables a mechanism-based, covalent inhibition of GAR Tfase (Ki = 6 µM) and AICAR Tfase (Ki = 1 µM), leading to potent cellular activity (CCRF-CEM IC50 = 60 nM) [2]. This application is essential for developing next-generation antifolates that overcome resistance mechanisms associated with classical, non-covalent inhibitors [2].

Stereospecific Synthesis of Non-Natural β-Hydroxy-β-(fluoronitrophenyl)alanines for Peptide Engineering

Based on its unique ortho-fluoro/para-nitro substitution pattern, this compound is the definitive starting material for synthesizing β-hydroxy-β-(4-fluoro-3-nitrophenyl)alanines via stereospecific SNAr reactions [3]. These non-natural amino acids are critical for the total synthesis and structural modification of macrocyclic peptides with enhanced metabolic stability and conformational rigidity [3]. Generic phenylacetic acid derivatives cannot replicate the controlled, stepwise reactivity required for this complex peptide assembly [3].

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